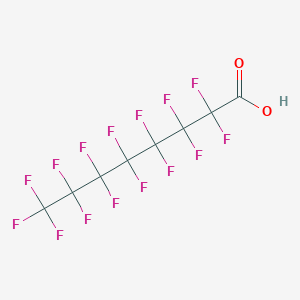

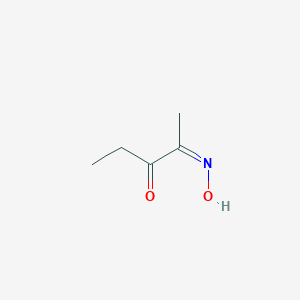

2-Hydroxyimino-3-pentanone

Vue d'ensemble

Description

2-Hydroxyimino-3-pentanone is a chemical compound that is part of the α-hydroxyketone family. These compounds are often formed as oxidation products of ketones and have been studied for their various chemical properties and reactions. The oxidation of 3-pentanone and 2-pentanone by thallic sulphate in dilute sulphuric acid results in α-hydroxyketones as the main products, which suggests that compounds like 2-hydroxyimino-3-pentanone could be synthesized under similar conditions .

Synthesis Analysis

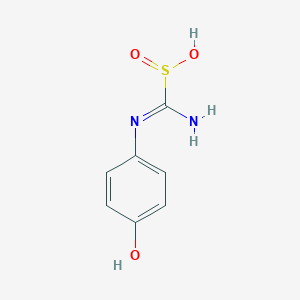

The synthesis of related hydroxyimino ketones can be achieved through various methods. For instance, the synthesis of 3,5-dichloro-2-pentanone was accomplished using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, indicating that halogenated pentanones can be synthesized from lactones and halogenating agents . Another study synthesized 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, which, while not the same, is structurally related and suggests that the synthesis of hydroxyimino ketones can be achieved through the manipulation of imine and oxime functional groups . Additionally, the synthesis of 2,3-pentanedione from 2-pentanone using a nitration method indicates that the transformation of pentanone derivatives can be achieved through nitrosation and subsequent hydrolysis .

Molecular Structure Analysis

The molecular structure of hydroxyimino ketones can be complex, with the possibility of different isomers. For example, 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone was found to crystallize in the orthorhombic space group and was determined to have the oxime tautomer present in the solid state, with the EZ geometrical isomer being the main species in solution . This suggests that 2-hydroxyimino-3-pentanone could also exhibit tautomerism and geometrical isomerism.

Chemical Reactions Analysis

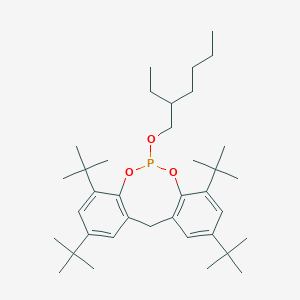

The reactivity of hydroxyimino ketones with various reagents can lead to a wide range of products. For instance, 3-(hydroxyimino)pentane-2,4-dione reacts with organophosphorus reagents to yield olefinic and cyclic products, phosphonate adducts, and other derivatives, indicating that hydroxyimino ketones can participate in diverse chemical reactions . The atmospheric reaction of Cl with 4-hydroxy-2-pentanone was studied theoretically, and the kinetics of the reaction were investigated, which could provide insights into the reactivity of similar hydroxyimino ketones in the atmosphere .

Physical and Chemical Properties Analysis

The physical and chemical properties of α-hydroxyketones can be determined using various analytical techniques. Nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and gas-liquid chromatography (GLC) were used to identify and determine the contents of α-hydroxyketones in a reaction mixture, which could be applied to study the properties of 2-hydroxyimino-3-pentanone . The rate constants for reactions with radicals, such as the reaction of OH radicals with 5-hydroxy-2-pentanone, can be measured to understand the reactivity of these compounds under atmospheric conditions .

Applications De Recherche Scientifique

Chemical Reactivity and Applications in Organic Synthesis :

- The study of derivatives of hydroxyimino ketones, such as 1-hydroxyimino-4-methyl-2-pentamone, revealed its efficacy in reactivating plasma cholinesterases inhibited by organophosphates, indicating its potential in biochemical applications (Fournier et al., 1975).

- Research on 4-p-methoxy-phenylimino-3-hydroxyimino-2-pentanone, a similar compound, involved its synthesis and structural study, providing insights into its chemical properties and potential applications in organic synthesis (Sharma et al., 1996).

Role in Flavor and Aroma Compounds :

- 2-Hydroxyimino-3-pentanone derivatives have been identified in the Maillard reaction, a chemical reaction that contributes to the flavor in cooked foods. For example, 5-hydroxy-3-mercapto-2-pentanone was identified in a reaction involving thiamine, cysteine, and xylose, highlighting its role in the generation of aroma compounds (Cerny & Guntz-Dubini, 2008).

Environmental and Atmospheric Chemistry :

- The study of atmospheric chemistry of ketones like 2-pentanone and 2-heptanone, which are structurally related to 2-Hydroxyimino-3-pentanone, provided insights into their reactions with hydroxyl radicals and their contribution to air pollution (Atkinson et al., 2000).

Biotechnological Applications :

- Metabolic engineering research has explored the production of ketones like 2-pentanone in Escherichia coli, demonstrating the potential of biotechnological applications in producing compounds structurally similar to 2-Hydroxyimino-3-pentanone (Lan et al., 2013).

Agricultural Applications :

- Compounds like 3-pentanone, related to 2-Hydroxyimino-3-pentanone, have been studied for their effects on seed germination, indicating potential agricultural applications (Bradow & Connick, 1988).

Environmental Toxicology :

- Research on the interaction of superoxide dismutase with 2-pentanone provides insights into the environmental and toxicological impacts of ketones, relevant to understanding the ecological risks associated with compounds like 2-Hydroxyimino-3-pentanone (Sun et al., 2021).

Propriétés

IUPAC Name |

(2E)-2-hydroxyiminopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJBPHMCBRHVEV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyimino-3-pentanone | |

CAS RN |

32818-79-4 | |

| Record name | Pentane-2,3-dione 2-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,3-dione 2-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)

![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)

![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)

![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)